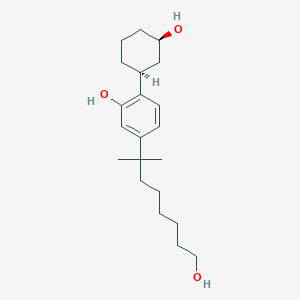

(+/-)-CP 47,497-C7-Hydroxy metabolite

Descripción general

Descripción

(+/-)-CP 47,497-C7-Hydroxy metabolite is a synthetic cannabinoid receptor agonist. It is a derivative of the well-known cannabinoid CP 47,497 and is structurally similar to the natural cannabinoids found in Cannabis sativa

Métodos De Preparación

The preparation of (+/-)-CP 47,497-C7-Hydroxy metabolite involves synthetic routes that typically include the hydroxylation of CP 47,497. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods are not widely documented, but laboratory synthesis involves precise control of temperature, pH, and the use of protective groups to prevent unwanted side reactions .

Análisis De Reacciones Químicas

(+/-)-CP 47,497-C7-Hydroxy metabolite undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove oxygen functionalities, typically using hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific conditions and reagents used

Aplicaciones Científicas De Investigación

(+/-)-CP 47,497-C7-Hydroxy metabolite has several scientific research applications:

In Vitro Metabolism and Detection: It is used as a drug abuse indicator, particularly for the detection of synthetic cannabinoids in biological samples.

Cannabimimetic Activity: The compound exhibits cannabimimetic activity, showing greater potency than delta 9-tetrahydrocannabinol.

Identification and Quantification: Methods like liquid chromatography-tandem mass spectrometry are used to quantify the compound in biological samples, aiding in pharmacological studies.

Conformational Analysis: Studies using NMR and computational approaches analyze the conformational properties of the compound to understand its pharmacological activity.

Toxicological Properties: Research has shown that the compound may cause chromosomal damage, indicating potential adverse effects.

Mecanismo De Acción

The mechanism of action of (+/-)-CP 47,497-C7-Hydroxy metabolite involves its interaction with cannabinoid receptors, particularly cannabinoid receptor type 1. It acts as an agonist, mimicking the effects of natural cannabinoids. This interaction leads to various physiological effects, including analgesia, motor depression, and hypothermia. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .

Comparación Con Compuestos Similares

(+/-)-CP 47,497-C7-Hydroxy metabolite is unique due to its specific structural modifications, which enhance its potency and selectivity for cannabinoid receptors. Similar compounds include:

Actividad Biológica

The compound (+/-)-CP 47,497-C7-Hydroxy metabolite is a synthetic cannabinoid that acts as an agonist at cannabinoid receptors, particularly the CB1 receptor. This metabolite is derived from CP 47,497, a well-known synthetic cannabinoid, and has garnered attention due to its structural similarities to natural cannabinoids found in Cannabis sativa. Its biological activity is significant in both pharmacological research and toxicological studies.

This compound is characterized by a cyclohexylphenol backbone with a hydroxyl group at the C7 position. This specific modification enhances its binding affinity for cannabinoid receptors compared to its parent compound. The mechanism of action primarily involves:

- Agonistic Activity : Binding to the CB1 receptor, leading to physiological effects such as analgesia, motor depression, and hypothermia.

- Signal Transduction : Inhibition of adenylate cyclase and modulation of ion channels, which are pivotal in mediating the effects of cannabinoids on the central nervous system.

Biological Activity

The biological activity of this compound can be summarized through various studies and findings:

- Potency : It exhibits greater potency than delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

- Toxicological Effects : Research indicates potential adverse effects, including chromosomal damage, which raises concerns regarding its safety profile.

- Drug Abuse Indicator : The compound is utilized in detecting synthetic cannabinoids in biological samples due to its unique metabolic pathways .

Research Applications

The compound has several applications in scientific research:

- In Vitro Metabolism Studies : It serves as a model for understanding the metabolic fate of synthetic cannabinoids. Studies have identified multiple metabolites through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Quantification Techniques : Advanced methods have been developed for the simultaneous quantification of synthetic cannabinoids and their metabolites in biological specimens .

- Pharmacological Studies : Its cannabimimetic activity makes it relevant for exploring therapeutic potentials as well as risks associated with synthetic cannabinoid use.

Table 1: Metabolic Pathways of this compound

| Metabolite | Structure Type | Detection Method |

|---|---|---|

| M1 | Mono-oxygenated | LC-MS/MS |

| M2 | Di-oxygenated | LC-MS/MS |

| M3-M8 | Mono-hydroxylated | LC-MS/MS |

Table 2: Quantification Parameters for this compound

| Parameter | Value |

|---|---|

| Lower Limit of Linearity | 0.1 µg/L |

| Upper Limit of Linearity | 100 µg/L |

| r² Value | > 0.994 |

| Instrument Used | ABSciex 5500 Qtrap |

Case Studies

Several case reports highlight the clinical implications of synthetic cannabinoid use, including intoxication cases linked to compounds like this compound:

- Acute Intoxication Report : A study documented life-threatening conditions following the abuse of synthetic cannabinoids, emphasizing the need for awareness regarding their use and effects .

- Metabolic Fate Study : Research on human liver microsomes revealed that CP 47,497 undergoes extensive metabolism, resulting in multiple metabolites that can serve as biomarkers for drug abuse detection .

Propiedades

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDBRQAUSFGKDW-FUHWJXTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017847 | |

| Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554485-44-7 | |

| Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.